2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13366333
InChI: InChI=1S/C12H12N2O2/c1-15-10-4-2-9(3-5-10)12-8-11(6-7-13)16-14-12/h2-5,11H,6,8H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NOC(C2)CC#N
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile

CAS No.:

Cat. No.: VC13366333

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile -

Specification

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name 2-[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile
Standard InChI InChI=1S/C12H12N2O2/c1-15-10-4-2-9(3-5-10)12-8-11(6-7-13)16-14-12/h2-5,11H,6,8H2,1H3
Standard InChI Key TUEHDDVEHOZPJV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(C2)CC#N
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(C2)CC#N

Introduction

2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile is a synthetic organic compound belonging to the class of isoxazoline derivatives. Isoxazolines are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. These compounds are often studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile typically involves the following steps:

  • Formation of Nitrile Oxide Intermediate:

    • The nitrile oxide is generated in situ from a precursor such as 4-methoxybenzaldoxime.

    • Oxidizing agents like oxone (potassium peroxymonosulfate) in the presence of catalysts such as potassium iodide (KI) are employed.

  • Cycloaddition Reaction:

    • A dipolar cycloaddition reaction occurs between the nitrile oxide and an appropriate dipolarophile (e.g., acrylonitrile).

    • The reaction is often conducted under mild conditions (e.g., room temperature) and may utilize green chemistry techniques such as ultrasound activation.

  • Purification:

    • The crude product is purified via recrystallization using ethanol or other suitable solvents.

Characterization

The compound's identity and purity are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide detailed information about the hydrogen and carbon environments.

    • Key signals include aromatic protons from the methoxyphenyl group and characteristic peaks from the isoxazoline ring.

  • Infrared Spectroscopy (IR):

    • IR spectra show characteristic absorption bands for functional groups:

      • C≡N stretch: ~2200 cm1^{-1}

      • C=N stretch (isoxazoline): ~1620 cm1^{-1}

      • Aromatic C-H: ~3000 cm1^{-1}

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

Biological Activity

Isoxazoline derivatives like this compound are known for their broad spectrum of biological activities:

  • Antimicrobial Properties:

    • Effective against bacterial and fungal strains due to its ability to disrupt cell wall synthesis or enzyme function.

  • Anti-inflammatory Potential:

    • Likely acts by inhibiting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation pathways.

  • Anticancer Activity:

    • Isoxazoline derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Applications

This compound has potential applications in both pharmaceutical research and agrochemical development:

  • Pharmaceuticals:

    • As a lead compound for designing drugs targeting inflammatory diseases or microbial infections.

    • Possible candidate for anticancer drug development after further optimization.

  • Agrochemicals:

    • May serve as a precursor for insecticides or fungicides due to its heterocyclic structure.

Future Research Directions

Further studies are needed to explore the full potential of this compound:

  • Structure-Activity Relationship (SAR):

    • Modifications on the phenyl ring or isoxazoline core could enhance biological activity.

  • Toxicological Studies:

    • Assessing safety profiles in vitro and in vivo to determine therapeutic windows.

  • Molecular Docking Studies:

    • Computational approaches can predict interactions with biological targets like enzymes or receptors.

This detailed exploration highlights the significance of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile as a versatile compound with promising applications in science and industry. Further experimental validation will be crucial to unlock its full potential across various fields.

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